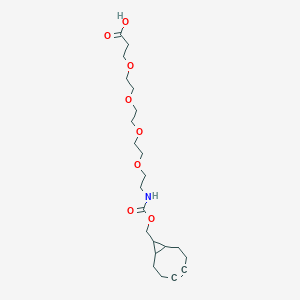

exo-BCN-PEG4-acid

説明

Overview of Bioorthogonal Chemistry and its Foundational Principles

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. chempep.comnumberanalytics.com Coined in 2003, the term "bioorthogonal" signifies reactions that are non-interactive with the complex biological environment. chempep.com These reactions are designed to be highly selective, rapid, and biocompatible, operating under physiological conditions such as neutral pH and body temperature. chempep.comescholarship.org Key principles of bioorthogonal chemistry include:

High Selectivity: The reacting partners must be mutually specific and not react with the vast array of functional groups present in biological systems. chempep.comescholarship.org

Biocompatibility: The reactants and products of the reaction should be non-toxic and stable within a biological setting. chempep.com

Favorable Reaction Kinetics: The reactions must proceed at a reasonable rate at the low concentrations typical for biological experiments. escholarship.org

Minimal Perturbation: The chemical modifications should not significantly alter the natural function of the biomolecule being studied. escholarship.org

This field has provided powerful tools for real-time study of biomolecules, drug delivery, and disease diagnostics with minimal disruption to the biological system. chempep.comescholarship.org

Role of Bicyclononynes (BCNs) in Copper-Free Click Chemistry

Bicyclononynes (BCNs) are strained cyclooctynes that play a crucial role in copper-free click chemistry, a type of bioorthogonal reaction. wikipedia.orgaxispharm.com Specifically, BCNs participate in strain-promoted alkyne-azide cycloadditions (SPAAC), where the ring strain of the BCN molecule allows it to react efficiently with azides without the need for a toxic copper catalyst. broadpharm.combiochempeg.com This is a significant advantage for in vivo applications, as copper can be cytotoxic and interfere with biological processes. biochempeg.comiris-biotech.de

The reaction between a BCN group and an azide (B81097) group is highly specific and forms a stable triazole linkage. axispharm.combroadpharm.com BCNs are noted for their high reactivity and relative hydrophilicity compared to other cyclooctynes, making them well-suited for bioconjugation in aqueous environments. wikipedia.orgconju-probe.com The endo-isomer of BCN is often utilized for its enhanced stability and specific reaction characteristics. This has led to the widespread use of BCN derivatives in labeling proteins, nucleic acids, and other biomolecules for applications in drug delivery, bio-imaging, and diagnostics. wikipedia.orgaxispharm.com

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Enhancing Conjugate Properties

Polyethylene glycol (PEG) linkers are frequently incorporated into bioconjugates to improve their physicochemical properties. broadpharm.comsigmaaldrich.com PEG is a synthetic, hydrophilic, and biocompatible polymer. sigmaaldrich.compreprints.org The process of attaching PEG chains to molecules, known as PEGylation, offers several advantages:

Increased Solubility: PEG linkers enhance the water solubility of hydrophobic molecules, which is crucial for their use in biological systems. axispharm.com

Enhanced Stability: PEGylation can protect conjugated molecules from enzymatic degradation and can reduce immunogenicity. axispharm.comucl.ac.be

Improved Pharmacokinetics: By increasing the hydrodynamic size of a molecule, PEGylation can prolong its circulation time in the body by reducing renal clearance. broadpharm.comnih.gov

Reduced Non-specific Binding: The hydrophilic nature of PEG minimizes non-specific interactions with other proteins or surfaces. axispharm.com

PEG linkers can be monodisperse, with a specific number of repeating ethylene (B1197577) glycol units, or polydisperse. broadpharm.combroadpharm.com The use of a discrete PEG linker, such as the PEG4 in endo-BCN-PEG4-acid, provides a defined and uniform length, ensuring homogeneity of the final conjugate. broadpharm.com

Current Academic Research Landscape of endo-BCN-PEG4-acid and its Derivatives

The trifunctional nature of endo-BCN-PEG4-acid, with its BCN group for copper-free click chemistry, a hydrophilic PEG4 spacer, and a terminal carboxylic acid for covalent bond formation, makes it a versatile tool in academic research. conju-probe.combroadpharm.com The carboxylic acid can be activated to react with primary amines on biomolecules, forming a stable amide bond. broadpharm.com

Current research leverages these properties for a variety of applications:

Bioconjugation and Labeling: Researchers use endo-BCN-PEG4-acid and its derivatives, such as the NHS ester, to label proteins, antibodies, and oligonucleotides with probes like fluorescent dyes. broadpharm.comcreative-biolabs.com For example, the NHS ester of endo-BCN-PEG4 has been used to conjugate with the Fab fragment of trastuzumab. rsc.org

Drug Delivery Systems: The molecule is used to functionalize nanoparticles and other drug carriers to improve their targeting and biocompatibility. It can be used to link cytotoxic payloads to targeting agents like antibodies in the development of antibody-drug conjugates (ADCs). google.com

Surface Functionalization: By attaching specific functional groups to surfaces, researchers can create biomimetic environments to study cell adhesion, behavior, and differentiation, which is important for tissue engineering and biosensor development.

PROTACs: BCN-PEG linkers are also employed in the synthesis of PROteolysis-TArgeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins. medchemexpress.com

The development of various BCN derivatives with different functionalities continues to expand the toolkit for chemical biologists. nih.govresearchgate.net For instance, polar BCN derivatives have been synthesized to improve the specificity of cellular glycan labeling. nih.gov

Interactive Data Tables

Table 1: Properties of endo-BCN-PEG4-acid and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| endo-BCN-PEG4-acid | 2226472-38-2 broadpharm.com | C22H35NO8 precisepeg.com | 441.52 precisepeg.com | endo-BCN, PEG4, Carboxylic Acid |

| endo-BCN-PEG4-NHS ester | 2252422-32-3 broadpharm.com | C26H38N2O10 | 538.59 | endo-BCN, PEG4, NHS Ester |

| endo-BCN-PEG4-t-butyl ester | 1807501-83-2 biochempeg.com | C26H43NO8 biochempeg.com | 497.6 biochempeg.com | endo-BCN, PEG4, t-butyl ester |

| endo-BCN-OH | 1263166-90-0 axispharm.com | C9H12O | 136.19 | endo-BCN, Hydroxyl |

| Bicyclononyne (BCN) | 1415580-17-4 wikipedia.org | C9H12 wikipedia.org | 120.195 wikipedia.org | Bicyclo[6.1.0]non-4-yne |

Table 2: Applications of endo-BCN-PEG4-acid and Derivatives in Research

| Application Area | Description | Example Compound(s) |

| Protein Labeling | Covalent attachment of probes (e.g., fluorescent dyes) to proteins for tracking and visualization. | endo-BCN-PEG4-NHS ester |

| Antibody-Drug Conjugates (ADCs) | Linking cytotoxic drugs to antibodies for targeted cancer therapy. | endo-BCN-PEG4-acid |

| Drug Delivery Systems | Modifying nanoparticles and drug carriers to enhance biocompatibility and targeting. | endo-BCN-PEG4-NHS ester |

| Surface Functionalization | Creating biomimetic surfaces to study cellular interactions. | endo-BCN-PEG4-NHS ester |

| PROTAC Development | Synthesizing molecules that induce targeted protein degradation. medchemexpress.com | BCN-PEG4-alkyne |

| Oligonucleotide Conjugation | Site-specific modification of DNA and RNA for various applications. nih.gov | BCN-phosphoramidites |

特性

IUPAC Name |

3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPSTLKSTPBGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421932-54-8 | |

| Record name | exo-BCN-PEG4-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Derivatization Pathways of Endo Bcn Peg4 Acid

Synthesis of the Bicyclononyne (BCN) Core

The synthesis of the bicyclo[6.1.0]non-4-yne (BCN) core is a critical first stage, demanding careful control to produce the desired strained cyclooctyne (B158145) structure.

Cyclooctyne Precursor Generation

The generation of the BCN precursor typically begins with 1,5-cyclooctadiene. acs.org A key transformation is the cyclopropanation of the diene. Historically, a significant challenge in this synthesis has been the low diastereoselectivity of the cyclopropanation reaction, which created a bottleneck for producing the required starting material on a larger scale. acs.orgnih.gov

Alternative methods for generating cyclooctyne frameworks include the Bamford-Stevens reaction, which involves the decomposition of tosylhydrazones in the presence of a base. Another approach utilizes the complexation and de-complexation of the strained alkyne with dicobalt octacarbonyl, which can protect the alkyne during other synthetic steps. rsc.org

Stereochemical Control for endo-Isomer Production

Achieving the correct stereochemistry is paramount, as the endo and exo isomers of BCN exhibit different reactivities. The endo isomer is generally preferred due to its enhanced performance in strain-promoted cycloadditions.

Significant progress in stereochemical control was achieved through the development of catalyst-driven, diastereoselective syntheses. Research has shown that using specific rhodium catalysts can greatly influence the stereochemical outcome of the cyclopropanation of 1,5-cyclooctadiene. While standard catalysts like Rh₂(OAc)₄ often result in poor selectivity, specialized catalysts offer a solution. acs.org For instance, the use of Rh₂(S-BHTL)₄ as a catalyst has been demonstrated to provide the desired syn-cyclopropane precursor to endo-BCN with high selectivity. acs.orgnih.govacs.org This approach avoids the difficult separation of diastereomers that plagued earlier synthetic routes. acs.org The use of chiral auxiliaries bound to the substrate is another established strategy for controlling stereochemical outcomes in the synthesis of bicyclic systems. mdpi.com

Elaboration to endo-BCN-PEG4-acid Scaffold

Once the endo-BCN core is synthesized, typically as a hydroxyl-functionalized intermediate (endo-BCN-OH), it is elaborated to introduce the polyethylene (B3416737) glycol (PEG) spacer and the terminal carboxylic acid.

Introduction of Polyethylene Glycol Chains

A PEG chain is incorporated to enhance the molecule's aqueous solubility, biocompatibility, and pharmacokinetic properties, while also providing a flexible spacer. conju-probe.com This is typically achieved by conjugating a bifunctional PEG4 linker to the BCN core. The PEG spacer reduces the potential for aggregation and minimizes non-specific interactions during bioconjugation reactions. conju-probe.comaxispharm.com The linkage can be formed through various chemical reactions, such as the formation of an amide bond by reacting an amine-terminated PEG chain with a carboxylic acid-functionalized BCN, or vice versa. nih.gov

Terminal Carboxylic Acid Functionalization

The scaffold is completed by ensuring a terminal carboxylic acid group at the end of the PEG chain. broadpharm.comvulcanchem.com This is generally accomplished by using a PEG linker that is already functionalized with a carboxylic acid, which may be protected during the coupling to the BCN core and subsequently deprotected. The resulting endo-BCN-PEG4-acid features a versatile handle for further chemical modification. cd-bioparticles.netbroadpharm.com This carboxylic acid can react with primary amine groups to form stable amide bonds, a common strategy for linking the molecule to proteins or other biomolecules. axispharm.combroadpharm.combroadpharm.com

Synthesis of Activated Esters and Other Reactive Intermediates

For efficient conjugation to amine-containing molecules, the terminal carboxylic acid of endo-BCN-PEG4-acid is often converted into a more reactive intermediate. acs.orgcd-bioparticles.netvulcanchem.com This "activation" step facilitates nucleophilic attack by amines under mild conditions.

Common activated esters include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. The synthesis of an NHS ester derivative, endo-BCN-PEG4-NHS ester, involves reacting the parent acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). vulcanchem.comconju-probe.com PFP esters are known for their higher stability in aqueous solutions compared to NHS esters, which can be advantageous for multi-step or large-scale conjugations.

The activation of the carboxylic acid is a crucial step for its application in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). pharmaffiliates.commedchemexpress.cominvivochem.com A variety of coupling reagents can be used for this purpose, including 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DCC, and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). axispharm.combroadpharm.com

N-Hydroxysuccinimide (NHS) Ester Synthesis

A prevalent strategy for transforming the terminal carboxylic acid of endo-BCN-PEG4-acid into an amine-reactive moiety is through the synthesis of an N-Hydroxysuccinimide (NHS) ester. creative-biolabs.comcd-bioparticles.net The resulting endo-BCN-PEG4-NHS ester is a stable, yet reactive compound widely employed for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules. creative-biolabs.comcd-bioparticles.net This derivative is particularly significant in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). invivochem.com

The synthesis is typically achieved by reacting endo-BCN-PEG4-acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). broadpharm.comcd-bioparticles.net The carbodiimide activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of NHS, which forms the NHS ester and releases a urea (B33335) byproduct. This two-step, one-pot reaction is efficient and yields an activated linker ready for conjugation. The NHS ester reacts specifically with primary amines at physiological to slightly basic pH to form a stable and irreversible amide bond. creative-biolabs.com

The key properties of the parent acid and the resulting NHS ester are summarized below.

| Property | endo-BCN-PEG4-acid | endo-BCN-PEG4-NHS ester |

| Molecular Formula | C₂₂H₃₅NO₈ conju-probe.comchemscene.comprecisepeg.com | C₂₆H₃₈N₂O₁₀ conju-probe.com |

| Molecular Weight | 441.52 g/mol conju-probe.comchemscene.comprecisepeg.com | 538.59 g/mol conju-probe.com |

| Reactive Group 1 | Bicyclo[6.1.0]nonyne (BCN) broadpharm.comconju-probe.com | Bicyclo[6.1.0]nonyne (BCN) creative-biolabs.commedchemexpress.com |

| Reactive Group 2 | Carboxylic Acid broadpharm.comconju-probe.com | N-Hydroxysuccinimide Ester creative-biolabs.commedchemexpress.com |

| Reactivity of Group 2 | Reacts with amines in the presence of activators. broadpharm.comcd-bioparticles.net | Reacts directly with primary amines. creative-biolabs.comcd-bioparticles.net |

Other Activated Forms for Selective Conjugation

Beyond the widely used NHS ester, the carboxylic acid of endo-BCN-PEG4-acid can be converted into other activated forms to suit different reaction conditions or conjugation requirements. These alternative pathways offer flexibility in designing bioconjugation strategies.

One direct approach involves the use of coupling agents to facilitate amide bond formation without prior isolation of an activated ester. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) can activate the carboxylic acid in situ, allowing it to react directly with a primary amine on a target molecule. broadpharm.comcd-bioparticles.net This method is advantageous for streamlined, one-pot conjugation protocols.

Another important class of activated esters is the pentafluorophenyl (PFP) esters. While specific research on endo-BCN-PEG4-PFP ester is limited, the derivatization of similar linkers, such as the PEG2 variant, is documented. PFP esters are known to exhibit greater stability in aqueous solutions, particularly at neutral to basic pH, compared to NHS esters, which can hydrolyze more rapidly under these conditions. This enhanced stability makes PFP esters a preferable choice for multi-step or large-scale conjugations where the activated linker may be exposed to aqueous environments for extended periods.

The derivatization of endo-BCN-PEG4-acid is not limited to amine-reactive forms. The parent molecule can be converted into other functional derivatives, such as endo-BCN-PEG4-amine. broadpharm.com This amine derivative can then react with molecules containing carboxylic acids, activated esters (like NHS esters), or carbonyl groups, further expanding its versatility as a crosslinking reagent. broadpharm.com More complex derivatives, such as pre-formed drug-linker conjugates like endo-BCN-PEG4-Val-Cit-PAB-MMAE, are also synthesized for specific applications like the development of cleavable ADCs. medchemexpress.com

The table below outlines various activation and derivatization strategies for the carboxylic acid group of endo-BCN-PEG4-acid.

| Activation/Derivatization Method | Activating Reagent(s) | Resulting Reactive Group | Key Features |

| NHS Ester Formation | EDC, NHS | NHS Ester | Common, amine-reactive, stable for storage. creative-biolabs.cominvivochem.com |

| Direct Amide Coupling | EDC, DCC, or HATU | Activated Carboxylic Acid (in situ) | One-pot reaction, no isolation of intermediate needed. broadpharm.comcd-bioparticles.net |

| PFP Ester Formation | PFP-TFA (Pentafluorophenyl trifluoroacetate) | PFP Ester | High stability in aqueous solutions, suitable for multi-step conjugations. |

| Amine Derivatization | (Multi-step synthesis) | Primary Amine | Creates a new functional handle for reaction with carboxylic acids or carbonyls. broadpharm.com |

Mechanistic Insights and Kinetic Studies of Endo Bcn Reactivity

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with endo-BCN

SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in biological systems. nih.gov The reaction involves the [3+2] cycloaddition between a strained cyclooctyne (B158145), such as endo-BCN, and an azide (B81097). nih.gov The inherent ring strain of approximately 19 kcal/mol in the BCN molecule is the driving force behind this "click" reaction, obviating the need for cytotoxic copper catalysts. This reaction proceeds efficiently at room temperature and in a variety of solvents, including aqueous solutions. nih.gov

The reactivity of endo-BCN in SPAAC reactions is quantified by its second-order rate constant (k₂), which is a measure of the reaction speed. These rates are influenced by the specific azide reactant and the solvent system used. For instance, the reaction of endo-BCN with benzyl (B1604629) azide in a polar mixture of CD₃CN/D₂O (1:2) has a second-order rate constant of 0.29 M⁻¹s⁻¹. acs.orgnih.gov In dimethyl sulfoxide (B87167) (DMSO) at 37°C, the reaction with benzyl azide is reported to have a rate constant of 0.15 M⁻¹s⁻¹. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Second-Order Rate Constant (k₂) |

| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 M⁻¹s⁻¹ acs.orgnih.gov |

| endo-BCN | Benzyl Azide | DMSO (at 37°C) | 0.15 M⁻¹s⁻¹ nih.gov |

| endo-BCN | Benzyl Azide | 3:1 CD₃CN/D₂O | 0.14 M⁻¹s⁻¹ uga.edu |

The solvent environment plays a crucial role in the kinetics of SPAAC reactions involving endo-BCN. Generally, BCN derivatives exhibit faster reaction rates in aprotic solvents due to reduced solvation of the nucleophilic azide. The reaction of endo-BCN with benzyl azide demonstrates this solvent dependency, with different rate constants observed in various solvent mixtures. For example, the rate constant is 0.29 M⁻¹s⁻¹ in a 1:2 mixture of CD₃CN and D₂O, while in a 3:1 mixture, it is 0.14 M⁻¹s⁻¹. acs.orgnih.govuga.edu Temperature also significantly affects the reaction rate, with an approximately 150-fold increase observed when the temperature is raised from 0°C to 60°C for the reaction between BCN and benzyl azide. nih.gov

BCN exists as two diastereomers, endo and exo, which exhibit different reactivities. Computational and experimental studies indicate that the endo isomer is generally more reactive than the exo isomer in strain-promoted cycloadditions. In SPAAC with benzyl azide in a polar solvent mixture, endo-BCN reacts with a rate constant of 0.29 M⁻¹s⁻¹, whereas the exo-BCN isomer reacts at a slower rate of 0.19 M⁻¹s⁻¹. acs.orgnih.gov This enhanced reactivity of the endo isomer is a contributing factor to its preferential use in many bioorthogonal applications. acs.org However, it is noteworthy that both isomers display similar reactivity profiles. acs.orgnih.gov

| BCN Isomer | Reactant | Solvent | Second-Order Rate Constant (k₂) |

| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 M⁻¹s⁻¹ acs.orgnih.gov |

| exo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19 M⁻¹s⁻¹ acs.orgnih.gov |

| endo-BCN | Tetrazine derivative | - | Faster than exo-BCN researchgate.net |

Strain-Promoted Oxidation-Controlled Cyclooctyne–1,2-Quinone Cycloaddition (SPOCQ)

A significant advancement in bioorthogonal chemistry is the development of the Strain-Promoted Oxidation-Controlled Cyclooctyne–1,2-Quinone Cycloaddition (SPOCQ). This reaction offers temporal control and exceptionally fast kinetics. ru.nlnih.govacs.orgresearchgate.net

The SPOCQ reaction is a [4+2] cycloaddition between a strained alkyne like BCN and a 1,2-quinone. nih.gov A key feature of this reaction is its activatable nature; the 1,2-quinone is generated in situ through the facile oxidation of a stable 1,2-catechol precursor. ru.nlnih.govacs.orgresearchgate.net This oxidation step provides temporal control over the initiation of the conjugation reaction. ru.nl The reaction of BCN with 1,2-quinones is remarkably fast, with rate constants that can be three orders of magnitude higher than those of typical SPAAC reactions. ru.nlnih.govacs.orgresearchgate.net For example, the reaction of endo-BCN with 4-tert-butyl-1,2-benzoquinone in methanol (B129727) can reach a rate constant of 838 ± 22 M⁻¹s⁻¹. acs.org In 1,2-dichloroethane, the rate constant is 219 ± 14 M⁻¹s⁻¹. acs.org Theoretical studies have shown that the SPOCQ cycloaddition is highly exothermic. acs.org

| Cyclooctyne | Reactant | Solvent | Second-Order Rate Constant (k₂) | Activation Enthalpy (ΔH⧧) |

| endo-BCN | 4-tert-butyl-1,2-benzoquinone | Methanol | 838 ± 22 M⁻¹s⁻¹ acs.org | 4.5 ± 0.3 kcal/mol acs.org |

| endo-BCN | 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | 219 ± 14 M⁻¹s⁻¹ acs.org | - |

| exo-BCN | 4-tert-butyl-1,2-benzoquinone | Methanol | 298 ± 17 M⁻¹s⁻¹ acs.org | - |

| exo-BCN | 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | 99 ± 3 M⁻¹s⁻¹ acs.org | - |

A critical advantage of SPOCQ is its orthogonality to other bioorthogonal reactions, particularly SPAAC. ru.nlnih.govacs.orgresearchgate.net The catechol precursor is inert towards BCN, and the cycloaddition only proceeds after the oxidation to a quinone. ru.nl This allows for selective labeling, as the much faster rate of SPOCQ outcompetes the SPAAC reaction. ru.nl This high degree of orthogonality enables a new level of control in multiplexed labeling experiments, where different molecules can be tagged sequentially or simultaneously using distinct bioorthogonal chemistries. ru.nlnih.govacs.orgresearchgate.net For instance, a protein can be modified with both an azide and a catechol. The azide can be selectively reacted with a BCN-containing probe via SPAAC. Subsequently, the catechol can be oxidized to a quinone to initiate a rapid SPOCQ reaction with another BCN-functionalized molecule. ru.nl

Other Bioorthogonal Reactivity Profiles (e.g., with Nitrones)

Beyond its well-documented reactions with azides and tetrazines, the bicyclo[6.1.0]nonyne (BCN) moiety exhibits reactivity with other bioorthogonal partners, most notably nitrones. This reaction, known as the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), is a [3+2] dipolar cycloaddition that offers a rapid and efficient method for bioconjugation without the need for a metal catalyst. conju-probe.com The SPANC reaction expands the toolkit for chemical biologists, providing an alternative ligation strategy with distinct kinetic properties. researchgate.net

The reaction between endo-BCN and a nitrone proceeds to form a stable, five-membered isoxazoline (B3343090) ring. Research has shown that SPANC reactions involving BCN can be significantly faster than the corresponding Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). synaffix.com The reactivity in SPANC is highly tunable and depends on the stereoelectronic properties of both the alkyne and the nitrone. researchgate.netcdnsciencepub.com For instance, cyclic nitrones have been found to be particularly effective reactants due to their enhanced stability in aqueous media compared to their acyclic counterparts. scholaris.ca

Kinetic studies have quantified the rate of these reactions, demonstrating the favorability of nitrones as reaction partners for BCN in many contexts. The second-order rate constants for SPANC can be orders of magnitude higher than those for SPAAC, allowing for extremely rapid labeling of biomolecules. researchgate.netcdnsciencepub.com The rate of cycloaddition between an endo-BCN derivative (endo-BCN-OH) and a specific nitrone was measured to be 1.66 M⁻¹s⁻¹, a rate substantially faster than the 0.29 M⁻¹s⁻¹ observed for its reaction with benzyl azide under similar polar solvent conditions. synaffix.com The versatility of the nitrone structure allows for fine-tuning of reaction kinetics, with reported rate constants for SPANC reactions spanning a wide range, from approximately 1 M⁻¹s⁻¹ to as high as 60 M⁻¹s⁻¹. researchgate.net Studies using different nitrone structures, such as those derived from carbohydrates, have shown rate constants with BCN ranging from 3.4 × 10⁻⁴ to 5.8 × 10⁻² M⁻¹s⁻¹, highlighting the influence of the nitrone's specific structure on reactivity. acs.org

The ability to modulate the electronic nature of the nitrone provides a strategy for creating orthogonal reaction systems. For example, highly electron-deficient pyridinium-nitrones have been developed that participate in inverse-electron-demand SPANC reactions with BCN, achieving some of the fastest rates reported for this cycloaddition. chemrxiv.org This tunability allows researchers to select specific alkyne-nitrone pairs for multiplexed labeling experiments where multiple, distinct bioconjugations can occur simultaneously without cross-reactivity. cdnsciencepub.com

Interactive Data Table: Kinetic Data for endo-BCN Reactions

| Reaction Type | Dipole Partner | Alkyne Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |

| SPANC | Nitrone 7 | endo-BCN-OH | 1.66 | CD₃CN/D₂O (1:2) |

| SPANC | Cyclic Nitrones | Bicyclo[6.1.0]nonyne | up to 1.49 | 25 °C |

| SPAAC | Benzyl Azide | endo-BCN-OH | 0.29 | CD₃CN/D₂O (1:2) |

| SPANC | Carbohydrate-derived Nitrones | endo-BCN | 3.4 x 10⁻⁴ - 5.8 x 10⁻² | Not specified |

Advanced Bioconjugation Methodologies Employing Endo Bcn Peg4 Acid

Site-Specific Protein Functionalization

Site-specific functionalization of proteins is crucial for creating homogeneous bioconjugates with optimized and predictable properties. rsc.org The use of endo-BCN-PEG4-acid and its derivatives offers a powerful tool for achieving this precision, moving beyond the limitations of random conjugation methods that often result in heterogeneous mixtures. rsc.orgacs.org

Amine-Directed Conjugation via NHS Esters

A primary strategy for protein modification involves the activation of the carboxylic acid group of endo-BCN-PEG4-acid to form an N-hydroxysuccinimide (NHS) ester. This activated ester, endo-BCN-PEG4-NHS ester, readily reacts with primary amine groups (-NH2) present on the side chains of lysine (B10760008) residues or the N-terminus of proteins. tebubio.comcreative-biolabs.commedkoo.combroadpharm.com This reaction forms a stable amide bond, effectively tethering the BCN moiety to the protein. broadpharm.com

The hydrophilic PEG4 spacer in the linker is advantageous as it improves the solubility of the resulting conjugate in aqueous media and minimizes aggregation. creative-biolabs.commedkoo.comconju-probe.com Once the protein is labeled with the BCN group, it can undergo a highly selective and bioorthogonal SPAAC reaction with a molecule containing an azide (B81097) group. creative-biolabs.combroadpharm.com This two-step approach is widely used in the development of antibody-drug conjugates (ADCs), allowing for the targeted delivery of therapeutic agents. medkoo.com The specificity of the NHS ester for amines and the bioorthogonality of the subsequent click chemistry reaction contribute to the formation of well-defined protein conjugates. conju-probe.com

Table 1: Amine-Directed Conjugation Workflow

| Step | Reagent | Reactive Group on Protein | Bond Formed | Purpose |

| 1. Activation & Labeling | endo-BCN-PEG4-NHS ester | Primary amines (e.g., Lysine) | Amide | Introduce BCN handle onto the protein. tebubio.comcreative-biolabs.com |

| 2. Bioorthogonal Conjugation | Azide-tagged molecule | BCN group | Triazole | Attach payload (drug, dye, etc.) site-specifically. broadpharm.comconju-probe.com |

Enzymatic Conjugation Approaches with BCN-Modified Substrates

Enzymatic methods offer an alternative for achieving highly specific protein modifications. Enzymes like microbial transglutaminase (MTG), tyrosinase, and sortase A can be used to install BCN-containing linkers at specific sites on a protein. mdpi.com

For instance, tyrosinase can oxidize accessible tyrosine residues on an antibody to a reactive 1,2-quinone. This quinone can then undergo a cycloaddition reaction with BCN derivatives, effectively conjugating a payload linked to the BCN moiety. Another approach involves using sortase A, which recognizes a specific peptide tag (e.g., LPXTG) engineered into the protein. The enzyme cleaves the tag and ligates a glycine-functionalized payload, which can be a BCN-modified substrate. nih.gov

These enzymatic strategies allow for the introduction of a BCN handle at a predetermined location, which is then available for a SPAAC reaction with an azide-modified molecule of interest. nih.gov This combination of enzymatic precision and bioorthogonal chemistry is particularly valuable for creating complex bioconjugates. nih.govnih.gov

Strategies for Homogeneous Bioconjugate Preparation

The primary goal of advanced conjugation strategies is the production of homogeneous bioconjugates, where each protein molecule is modified at the same site with the same number of payloads. rsc.org This homogeneity is critical for consistent efficacy and predictable pharmacokinetics, especially in therapeutic applications like ADCs. rsc.orgacs.org

Using reagents like endo-BCN-PEG4-acid within site-specific methodologies is a key strategy to achieve this. By combining engineered protein tags (e.g., unnatural amino acids, cysteine insertions, or enzymatic recognition sequences) with the bioorthogonal reactivity of the BCN group, researchers can control the drug-to-antibody ratio (DAR) and the site of attachment. rsc.orgmdpi.com For example, an antibody can be engineered to contain a specific tag that is enzymatically modified with a BCN linker, followed by a SPAAC reaction to attach a drug. mdpi.comnih.gov This process ensures that the final product is a well-defined, homogeneous ADC. mdpi.com

Oligonucleotide and Nucleic Acid Conjugation

The functionalization of oligonucleotides and nucleic acids is essential for applications in diagnostics, therapeutics, and nanotechnology. The endo-BCN-PEG4-acid linker and its derivatives are well-suited for this purpose. cd-bioparticles.netmedkoo.com Typically, an amine-modified oligonucleotide is synthesized, and the primary amine is then reacted with endo-BCN-PEG4-NHS ester to attach the BCN group. creative-biolabs.commedkoo.combiosyn.com

This BCN-labeled oligonucleotide can then be conjugated to various azide-containing molecules, such as proteins, peptides, or fluorescent dyes, via the SPAAC reaction. rsc.orglumiprobe.com The hydrophilic PEG4 spacer helps to maintain the solubility and biological activity of the oligonucleotide conjugate. conju-probe.com This method has been applied in the synthesis of antibody-oligonucleotide conjugates (AOCs), where an siRNA molecule is linked to an antibody for targeted delivery. acs.org

Glycoconjugate Synthesis and Modification

The synthesis of well-defined glycoconjugates is crucial for studying the roles of carbohydrates in biological processes and for developing novel therapeutics and vaccines. whiterose.ac.ukresearchgate.net The endo-BCN-PEG4-acid linker plays a role in modern glycoconjugate synthesis through click chemistry.

One common strategy involves the metabolic glycoengineering of cells to display azide-functionalized sugars on their surface glycans. researchgate.net These azide "handles" can then be targeted with a BCN-containing molecule, such as a protein or nanoparticle previously modified with endo-BCN-PEG4-acid, to form a stable glycoconjugate via SPAAC. nih.gov For example, a cytotoxic payload can be attached to endo-BCN-PEG4-acid, and this construct can then be conjugated to an azide-bearing oligosaccharide on an antibody to create a targeted glycoconjugate drug. google.com This approach allows for the site-specific attachment of various moieties to glycoproteins and other glycans.

Development of Multifunctional Probes and Hybrid Constructs

The heterobifunctional nature of endo-BCN-PEG4-acid makes it an ideal building block for creating multifunctional probes and complex hybrid constructs. nih.govbroadpharm.com The carboxylic acid can be coupled to one molecule (e.g., a protein via an amine), while the BCN group is available for a subsequent SPAAC reaction with an azide-tagged second molecule (e.g., a fluorescent dye, a photosensitizer, or another biomolecule).

This modular approach allows for the assembly of sophisticated molecular tools. For instance, a targeting ligand can be attached via the acid group, and an imaging agent can be attached via the BCN group, creating a probe for targeted imaging. axispharm.com Researchers have used this strategy to develop dual-payload ADCs, where two different drugs are attached to a single antibody, or to construct nanoparticle-based delivery systems where the nanoparticle surface is functionalized with BCN groups for subsequent attachment of targeting ligands or therapeutic agents. nih.govnih.gov The stability of the PFP ester variant, endo-BCN-PEG4-PFP ester, in aqueous solutions makes it another useful tool for these applications. broadpharm.com

Research Applications in Chemical Biology and Material Science

Design and Synthesis of Antibody-Drug Conjugates (ADCs) in Research Models

In the development of research-scale antibody-drug conjugates (ADCs), endo-BCN-PEG4-acid serves as a cleavable linker to connect a monoclonal antibody to a cytotoxic payload. pharmaffiliates.commedchemexpress.com The process involves the BCN group of the linker reacting with an azide (B81097) group introduced onto the antibody, while the carboxylic acid end of the linker is conjugated to an amine-functionalized payload. cd-bioparticles.netgoogle.com This modular approach allows for the precise construction of ADCs for preclinical evaluation.

The length of the PEG spacer is a key parameter that can be adjusted to optimize ADC performance. precisepeg.com Researchers can select from a variety of endo-BCN-PEG-acid linkers with different PEG unit lengths to fine-tune the distance between the antibody and the payload. This optimization can impact the accessibility of the cleavage site and the interaction of the payload with its target once released.

Table 1: Available endo-BCN-PEG-acid Linkers for Length Optimization This table is interactive. Click on the headers to sort.

| Product Name | CAS Number | PEG Units | Molecular Weight ( g/mol ) |

|---|---|---|---|

| endo-BCN-PEG4-acid | 1421932-54-8 | 4 | 441.52 |

| endo-BCN-PEG8-acid | 2126805-02-3 | 8 | 617.7 |

| endo-BCN-PEG12-acid | 2183440-27-7 | 12 | 793.9 |

Data sourced from Creative Biolabs and AxisPharm. creative-biolabs.comaxispharm.com

The carboxylic acid moiety of endo-BCN-PEG4-acid is used for the stable attachment of therapeutic payloads. cd-bioparticles.net In a typical research application, a cytotoxic agent, or "warhead," containing a primary amine group is conjugated to the linker. google.com This reaction is facilitated by activating the carboxylic acid with reagents like EDC or DCC to form a durable amide bond. cd-bioparticles.net

For example, a patent describes the synthesis of a "clickable payload" where an amine-containing warhead (WH-NH2) was reacted with endo-BCN-PEG4-acid. google.com The resulting BCN-functionalized payload can then be attached to an azide-modified antibody via a SPAAC reaction. google.com This method allows for the creation of specific ADCs that can be used in in vitro studies to assess their efficacy in killing targeted cancer cells. ku.edu

The choice of click chemistry linker can significantly influence the physicochemical properties of the resulting ADC. In a study focused on the site-specific modification of the Asn297 glycan on the human IgG2 Fc fragment, endo-BCN-PEG4-acid was compared with other linkers, including DBCO-PEG5-Acid (another cyclic alkyne) and Propargyl-PEG4-Acid (a linear alkyne). ku.edu

The research suggested that the use of cyclic alkyne-based linkers, such as BCN, might be associated with a greater reduction in solubility and increased destabilization of the conjugate compared to linear alkyne-based linkers under the tested conditions. ku.edu Such comparative studies are essential in the preclinical phase to select the optimal linker chemistry that preserves the stability and solubility of the ADC while ensuring efficient payload delivery.

Table 2: Comparative Findings of Linker Chemistries in a Preclinical Model

| Linker Type | Example Compound | Key Finding in a Comparative Study ku.edu |

|---|---|---|

| Cyclic Alkyne (Bicyclo[6.1.0]nonyne) | endo-BCN-PEG4-acid | Potentially associated with larger reduction in solubility and stability compared to linear alkynes. |

| Cyclic Alkyne (Dibenzocyclooctyne) | DBCO-PEG5-Acid | Similar to BCN, grouped as a cyclic alkyne with potential solubility and stability impacts. |

| Linear Alkyne | Propargyl-PEG4-Acid | Associated with lesser reduction in solubility and destabilization issues. |

This table is based on findings from a study on IgG2 Fc fragment modification. ku.edu

Fabrication of Proteolysis Targeting Chimeras (PROTACs) for Target Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's own ubiquitin-proteasome system. medchemexpress.comtargetmol.com They consist of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, joined together by a chemical linker. medchemexpress.com

The compound endo-BCN-PEG4-acid is widely identified as a versatile PEG-based linker for the synthesis of PROTACs. medchemexpress.combiozol.derafinhibitor.com Its bifunctional nature allows it to covalently connect the two distinct ligand components. targetmol.com For instance, the carboxylic acid can be coupled to an amine group on the E3 ligase ligand, while the BCN group can be reacted with an azide-functionalized target protein ligand through a SPAAC reaction. This modular synthesis strategy enables the systematic construction of PROTAC libraries for screening and optimization.

The linker in a PROTAC is not merely a passive spacer; its length, rigidity, and attachment points are critical variables that can dramatically influence the efficacy of the resulting molecule. precisepeg.com Minor modifications to the linker can significantly alter the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation. precisepeg.com

The optimization of linker length is a key strategy in PROTAC development. precisepeg.com The availability of endo-BCN-acid linkers with varying PEG chain lengths (e.g., PEG4, PEG8, PEG12) allows researchers to systematically modulate the distance and spatial orientation between the two ligands. creative-biolabs.comaxispharm.com This ability to fine-tune the linker architecture is crucial for developing potent and selective protein degraders.

Development of Molecular Probes for Imaging and Sensing Research

The unique properties of endo-BCN-PEG4-acid make it a valuable tool in the creation of sophisticated molecular probes for various imaging and sensing applications in a research setting.

Conjugation with Fluorescent Dyes and Reporter Tags

In the field of chemical biology, endo-BCN-PEG4-acid serves as a critical component in the construction of molecular probes by enabling the attachment of fluorescent dyes and other reporter tags to biomolecules. precisepeg.com This is achieved through a two-step process. First, the carboxylic acid end of endo-BCN-PEG4-acid (or its activated N-hydroxysuccinimide ester form, endo-BCN-PEG4-NHS ester) is reacted with a primary amine on a protein or other biomolecule. tebubio.comcreative-biolabs.com Subsequently, the BCN group is available to react with an azide-modified fluorescent dye or reporter molecule via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. medchemexpress.com

This strategy allows for the specific and efficient labeling of proteins, which can then be used to study their localization, dynamics, and interactions within living cells using techniques like fluorescence microscopy. The hydrophilic PEG4 spacer helps to maintain the solubility and biological activity of the labeled protein by minimizing aggregation and steric hindrance. conju-probe.com

A variety of fluorescent dyes and reporter tags can be incorporated using this method, including:

Fluorescent Dyes: A wide range of fluorescent dyes with azide modifications can be used to create probes with different spectral properties. interchim.fr

Biotin (B1667282): The conjugation of biotin allows for the detection and purification of target molecules using streptavidin-based assays. medchemexpress.com

| Probe Component | Function | Relevant Chemistry |

| endo-BCN-PEG4-acid | Linker | Carboxylic acid reacts with amines; BCN reacts with azides. |

| Biomolecule (e.g., Protein) | Target for labeling | Contains primary amines for conjugation. |

| Azide-modified Dye/Tag | Reporter | Provides a detectable signal (e.g., fluorescence). |

Integration into Radiolabeling Strategies for Preclinical Imaging

The BCN moiety of endo-BCN-PEG4-acid is instrumental in developing radiolabeled tracers for preclinical imaging modalities such as Positron Emission Tomography (PET). In this context, a chelating agent capable of binding a radionuclide is modified with an azide group. Separately, a targeting molecule, such as a peptide or antibody fragment that specifically binds to a biological target of interest (e.g., a receptor overexpressed on cancer cells), is conjugated to endo-BCN-PEG4-acid.

The azide-modified chelator, after being loaded with a positron-emitting radionuclide like gallium-68 (B1239309) (⁶⁸Ga), can be efficiently "clicked" onto the BCN-functionalized targeting molecule. mdpi.comnih.gov This modular approach allows for the relatively rapid synthesis of radiotracers.

Research has demonstrated the use of an endo-BCN-PEG4-NHS ester to create a BCN-functionalized cyclic peptide, BCN-PEG4-c(RGDyK), which targets integrin αvβ3. mdpi.com This was then reacted with an azide-bearing, ⁶⁸Ga-labeled peptide targeting the CXCR4 receptor to create a heterodimeric tracer for imaging pancreatic cancer in mouse models. mdpi.com The resulting tracer, ⁶⁸Ga-yG5-RGD, showed clear tumor visualization in PET scans. mdpi.com Similarly, another study used endo-BCN-PEG4-NHS ester to synthesize a tracer targeting both integrin αvβ3 and aminopeptidase (B13392206) N for breast cancer imaging. nih.gov

Functionalization of Biomaterials, Nanoparticles, and Surfaces in Research

The dual reactivity of endo-BCN-PEG4-acid makes it a versatile tool for modifying the surfaces of various materials in a research setting, enabling the creation of functionalized biomaterials, nanoparticles, and surfaces with tailored properties. biochempeg.com

Surface Modification for Controlled Cell-Biomolecule Interactions

In biomaterials science, controlling the interactions between a material's surface and biological entities like cells and proteins is crucial. Endo-BCN-PEG4-acid can be used to modify surfaces to create biomimetic environments for studying cell behavior.

The carboxylic acid group can be used to covalently attach the linker to a surface that has been functionalized with primary amines. This process exposes the BCN group on the surface. Subsequently, azide-modified biomolecules, such as peptides containing specific cell-adhesion motifs (e.g., RGD), can be immobilized on the surface via copper-free click chemistry. nih.gov This allows researchers to create surfaces with specific biological cues to study cellular adhesion, proliferation, and differentiation. The PEG spacer helps to present the biomolecules in a more accessible manner and can reduce non-specific protein adsorption on the surface.

| Surface Modification Step | Reagent/Molecule | Purpose |

| Surface Priming | Amine-silane | Introduce primary amines onto a substrate. |

| Linker Attachment | endo-BCN-PEG4-acid | Covalently attach the linker to the aminated surface. |

| Biomolecule Immobilization | Azide-modified peptide (e.g., Azide-RGD) | Attach a specific biological ligand to the surface. |

Engineering Drug Delivery Systems in Model Systems

Endo-BCN-PEG4-acid and its derivatives are utilized in the research and development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles. medchemexpress.com

In the context of ADCs, the linker can be used to attach a cytotoxic drug to a monoclonal antibody. medchemexpress.com For instance, the carboxylic acid can be conjugated to the drug molecule, and the BCN group can react with an azide-modified antibody. This creates a conjugate that can selectively deliver a therapeutic payload to cells targeted by the antibody. medchemexpress.commedchemexpress.com The cleavable nature of some ADC linkers containing similar structures allows for the release of the drug once the ADC is internalized by the target cell. medchemexpress.com

Similarly, nanoparticles can be functionalized using endo-BCN-PEG4-acid. jyu.fi The linker can be attached to the nanoparticle surface, and the BCN group can then be used to conjugate targeting ligands (e.g., antibodies, peptides) or therapeutic molecules. This surface modification can improve the biocompatibility and targeting capabilities of the nanoparticles in preclinical models. For example, a study involved the synthesis of graphene oxide-based conjugates with a BCN-containing linker for potential use in strain-promoted alkyne-azide cycloaddition reactions for drug delivery research. jyu.fi

Future Directions and Emerging Research Avenues for Endo Bcn Peg4 Acid

Expansion of Bioorthogonal Reaction Scope and Orthogonality

The primary utility of endo-BCN-PEG4-acid stems from its participation in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. precisepeg.comsigmaaldrich.com This reaction's biocompatibility, proceeding rapidly under physiological conditions without a toxic copper catalyst, is a significant advantage for in vivo applications. conju-probe.comresearchgate.net

Future research is focused on expanding the repertoire of reactions for BCN. While SPAAC is the most common, BCN can also participate in strain-promoted alkyne-nitrone cycloaddition (SPANC) and inverse-electron-demand Diels-Alder (IEDDA) reactions with partners like tetrazines. conju-probe.comrsc.orgdicp.ac.cn The endo-isomer of BCN has been observed to be slightly more reactive than its exo-counterpart in reactions with both azides and tetrazines, which may be due to its more open and relaxed structure. rsc.orgacs.org

A key area of development is enhancing the orthogonality of BCN-based ligations. Orthogonal reactions are chemically independent, allowing for multiple, specific modifications to a complex biomolecule in a single pot without cross-reactivity. Researchers are exploring reaction systems where BCN-azide cycloaddition can occur alongside other bioorthogonal pairs, such as tetrazine-TCO or aldehyde-amine ligations, enabling the precise construction of multi-functional bioconjugates. rsc.org

Table 1: Comparison of Bioorthogonal Reactions Involving BCN

| Reaction Type | Reaction Partner | Key Features |

|---|---|---|

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide (B81097) | Most common BCN reaction; copper-free; excellent biocompatibility. conju-probe.comdicp.ac.cn |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | Very fast kinetics; can be fluorogenic ("turn-on" system). rsc.orgdicp.ac.cn |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrone | Alternative to SPAAC for specific applications. conju-probe.comdicp.ac.cn |

Integration into Advanced Multi-component Biological Systems

The versatility of endo-BCN-PEG4-acid makes it an ideal component for building complex, functional biological systems. Its ability to link different molecular entities with high specificity is being leveraged in several advanced research areas.

Targeted Drug Delivery: The linker is widely used to functionalize nanoparticles and other drug carriers. By conjugating targeting ligands (e.g., antibodies, peptides) to a drug-loaded nanoparticle via the endo-BCN-PEG4-acid linker, researchers can create systems that deliver therapeutic agents specifically to diseased cells, enhancing efficacy and reducing off-target side effects.

Antibody-Drug Conjugates (ADCs): In ADC development, endo-BCN-PEG4-acid serves as a bridge connecting a cytotoxic drug to a monoclonal antibody. axispharm.com This ensures the potent payload is delivered directly to cancer cells recognized by the antibody, improving the therapeutic window. google.com

Biomaterial Surface Functionalization: The compound is used to modify the surfaces of biomaterials to study and influence cellular behavior. By immobilizing specific proteins or peptides onto a surface, researchers can create biomimetic environments to investigate cell adhesion, growth, and differentiation, which is critical for tissue engineering and regenerative medicine.

Development of Next-Generation Conjugate Architectures

Researchers are moving beyond simple one-to-one conjugations and are using endo-BCN-PEG4-acid as a foundational piece for more elaborate molecular architectures designed for enhanced functionality.

One emerging area is the creation of homo-bifunctional linkers. For instance, a bis-endo-BCN linker has been synthesized, which can be used for the site-specific conjugation of multiple molecules. digitellinc.com The more open three-dimensional structure of endo-BCN makes it particularly suitable for coupling larger molecules like antibodies to fluorescent dyes or drugs without significant steric hindrance. digitellinc.com

Another significant advancement is the integration of cleavable moieties within the linker structure. The compound endo-BCN-PEG4-Val-Cit-PAB-MMAE is an example of a sophisticated ADC linker. axispharm.com In this architecture, the endo-BCN group allows for attachment to an azide-modified antibody. The linker contains a valine-citrulline (Val-Cit) peptide sequence that is specifically cleaved by cathepsin B, an enzyme found inside cellular lysosomes. This ensures that the highly potent cytotoxic agent, MMAE, is only released after the ADC has been internalized by the target cancer cell, maximizing its potency and minimizing systemic toxicity. axispharm.com

Table 2: Examples of Advanced Conjugates Using endo-BCN Linkers

| Conjugate Architecture | Description | Application | Reference |

|---|---|---|---|

| Bis-endo-BCN Homo-bifunctional Linker | A linker with two endo-BCN groups. | Covalently crosslinks azido-modified proteins or attaches multiple payloads. | digitellinc.com |

| endo-BCN-PEG4-Val-Cit-PAB-MMAE | A cleavable ADC linker. | Targeted cancer therapy; payload (MMAE) is released inside the target cell by enzymatic cleavage. | axispharm.com |

| Glycoconjugates | BCN-PEG4 linker used to conjugate a payload to an oligosaccharide on a cell-binding agent. | Creates ADCs with improved properties by linking through the glycan portion of an antibody. | google.com |

Application in in vitro Diagnostics and Biosensor Research

The reliable and specific reactivity of endo-BCN-PEG4-acid is being harnessed for the development of novel in vitro diagnostic tools and biosensors. The ability to immobilize biomolecules onto surfaces in a controlled and oriented manner is crucial for the sensitivity and specificity of these devices.

In this context, the terminal carboxylic acid of endo-BCN-PEG4-acid is first activated (e.g., with EDC/DCC) to react with primary amines on a capture molecule, such as an antibody or protein. dcchemicals.com This protein, now functionalized with a BCN group, can then be used to specifically capture an azide-tagged analyte from a sample via the SPAAC reaction. Alternatively, the BCN-functionalized protein can be immobilized on an azide-modified sensor surface.

This strategy is being explored for various diagnostic platforms, including:

Enzyme-Linked Immunosorbent Assay (ELISA): Developing more sensitive and specific ELISA formats by controlling the orientation of capture antibodies on the microplate surface. axispharm.com

Chemiluminescence Immunoassay (CLIA): Enhancing signal generation and reducing background noise in CLIA systems. axispharm.com

Biosensors: Facilitating the stable immobilization of proteins or other biorecognition elements onto the surface of optical, electrochemical, or piezoelectric biosensors for real-time detection of biological processes.

Q & A

Basic Research Questions

Q. What are the structural and functional roles of endo-BCN-PEG4-acid’s components in click chemistry applications?

- The compound comprises:

endo-BCN group : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts, leveraging ring strain (~18 kcal/mol) for rapid kinetics (<1 hour under physiological conditions) .

PEG4 spacer : Reduces steric hindrance, enhances solubility in aqueous buffers, and minimizes non-specific interactions .

Terminal carboxylic acid (-COOH) : Facilitates conjugation to amine-containing molecules (e.g., proteins, peptides) via carbodiimide-mediated amide bond formation .

- Methodological Insight: Optimize reaction pH (6.5–7.5) to balance BCN stability and carboxylate activation efficiency .

Q. What solvent systems are optimal for dissolving endo-BCN-PEG4-acid in experimental workflows?

- Polar aprotic solvents : DMSO or DMF (up to 50 mM) for stock solutions. Avoid THF and dichloromethane due to PEG crystallization at >10 mM .

- Aqueous buffers : Phosphate-buffered saline (PBS, pH 7.4) with ≤5% organic solvent to prevent protein precipitation during biological conjugations .

- Storage: Lyophilize or store at -20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction efficiency between endo-BCN-PEG4-acid and amine-containing biomolecules be systematically optimized?

- Key parameters :

- Validation : Use reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) to monitor conjugate formation and byproducts .

Q. How should researchers address discrepancies in conjugation efficiency across experimental setups?

- Troubleshooting steps :

Verify reagent purity (>95% via LC-MS) and storage conditions (-20°C, anhydrous) .

Quantify unreacted BCN groups using fluorogenic azide probes (e.g., DBCO-Cy5) to distinguish conjugation failure from BCN instability .

Control for buffer interference (e.g., azide contaminants in commercial PBS) using Chelex-treated solutions .

- Statistical analysis : Compare triplicate experiments with ANOVA to identify outlier conditions (e.g., temperature fluctuations, improper mixing) .

Q. What analytical strategies validate the stability of endo-BCN-PEG4-acid conjugates under physiological conditions?

- Multi-modal characterization :

- Mass spectrometry (MALDI-TOF/ESI-MS) : Detects molecular weight shifts (±5 Da) to confirm conjugate integrity .

- Size-exclusion chromatography (SEC-MALS) : Measures hydrodynamic radius changes to assess aggregation or degradation .

- Fluorescence quenching assays : Track BCN availability over time using azide-functionalized probes .

Methodological Guidelines

- Experimental design : Pre-activate the carboxylic acid with EDC/NHS before introducing amine targets to minimize competing hydrolysis .

- Data interpretation : Normalize conjugation efficiency to both initial BCN availability (via azide titration) and amine consumption (via TNBS assay) for accurate quantification .

- Contradiction resolution : Use orthogonal techniques (e.g., NMR for PEG integrity, circular dichroism for protein folding) to distinguish assay artifacts from true instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。